

Application Notes & Protocols: Small Animal PET Imaging with ^{64}Cu -SARTATE

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Compound of Interest

Compound Name: SarTATE

Cat. No.: B1436788

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Audience: Researchers, scientists, and drug development professionals.

Introduction

^{64}Cu -**SARTATE** is a next-generation, highly targeted radiopharmaceutical for Positron Emission Tomography (PET) imaging of cancers expressing somatostatin receptor 2 (SSTR2). [1] It comprises the SSTR2-targeting peptide octreotate conjugated to the MeCOSar chelator, which securely holds the positron-emitting radionuclide Copper-64 (^{64}Cu). [2][3]

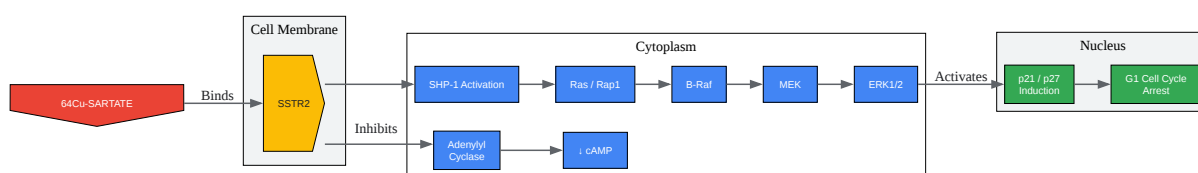
The physical half-life of ^{64}Cu (12.7 hours) offers significant advantages over the more commonly used Gallium-68 (^{68}Ga , $T_{1/2} = 68$ min), allowing for flexible production and distribution, and enabling delayed imaging (up to 24-48 hours post-injection). [4][5] This extended imaging window can improve tumor-to-background contrast, especially in organs with initial high uptake like the liver, potentially allowing for superior lesion detection. [4][6]

Furthermore, ^{64}Cu forms a true theranostic pair with the therapeutic radionuclide ^{67}Cu . Since both are isotopes of copper, ^{64}Cu -**SARTATE** has nearly identical biochemistry to its therapeutic counterpart, ^{67}Cu -**SARTATE**. [7][8] This allows ^{64}Cu -**SARTATE** PET imaging to be used for diagnosis, staging, and precisely predicting the radiation dose that will be delivered by ^{67}Cu -**SARTATE** therapy, facilitating personalized treatment planning for peptide receptor radionuclide therapy (PRRT). [8][9]

Mechanism of Action: SSTR2 Targeting

SARTATE is an analogue of the natural hormone somatostatin and binds with high affinity to the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor (GPCR) that is overexpressed in many neuroendocrine neoplasms (NENs), neuroblastoma, and other tumors. [1][2][10] Upon binding of ^{64}Cu -**SARTATE** to SSTR2, the receptor-ligand complex is internalized by the cancer cell. This process traps the ^{64}Cu radionuclide inside the cell, allowing for PET imaging.

The activation of SSTR2 by **SARTATE** also triggers downstream signaling cascades that inhibit cell proliferation.[10] Key pathways include the activation of phosphotyrosine phosphatases (e.g., SHP-1) which leads to the modulation of the MAPK/ERK pathway and the induction of cell cycle inhibitors like p21 and p27, ultimately resulting in G1 cell cycle arrest.[11]



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SSTR2 signaling cascade upon **SARTATE** binding.

Quantitative Data: Preclinical Biodistribution

Biodistribution studies in preclinical tumor models are critical for evaluating tumor uptake and off-target accumulation. The following tables summarize ex vivo biodistribution data for ^{64}Cu -**SARTATE** in a preclinical model of neuroblastoma.

Table 1: ^{64}Cu -**SARTATE** Biodistribution in an IMR32 Neuroblastoma Intrahepatic Metastases Mouse Model.[2]

Tissue	% Injected Dose / Gram (Mean \pm SD) at 24h p.i.	% Injected Dose / Gram (Mean \pm SD) at 48h p.i.
Tumor	14.1 - 25.0	Not Reported
Blood	Not Reported	Not Reported
Liver	Not Reported	Not Reported
Kidneys	15.6 \pm 5.8	11.5 \pm 2.8
Spleen	Not Reported	Not Reported
Lungs	Not Reported	Not Reported

Data presented is from an ex vivo analysis following PET imaging.^[2] Note the high tumor uptake and significant renal clearance.

Table 2: ⁶⁴Cu-**SARTATE** Tumor Uptake in a Murine Xenograft Model.^[9]

Time Point	Tumor Uptake (% Injected Dose / Gram, Mean \pm SD)
2h p.i.	63.0 \pm 15.0
24h p.i.	105.0 \pm 27.1

This study highlights the high retention of ⁶⁴Cu-**SARTATE** in SSTR2-expressing tumors at later time points.^[9]

Experimental Protocols

The following are generalized protocols for performing small animal PET imaging with ⁶⁴Cu-**SARTATE**. Specific parameters should be optimized for the particular animal model and imaging system used.

Protocol 1: Radiolabeling of **SARTATE** with ⁶⁴Cu

This protocol is adapted from previously described methods.^{[6][9]}

Materials:

- **SARTATE** peptide conjugate
- $^{64}\text{CuCl}_2$ in dilute HCl (e.g., 0.04 M HCl)[2]
- Ammonium acetate buffer (0.1 M, pH adjusted)
- Gentisic acid solution (e.g., 1mg/mL)
- Ethanol
- Sterile, metal-free reaction vial
- Heating block or water bath
- Syringe filter (0.22 μm)
- Radio-TLC system for quality control

Procedure:

- In a sterile, metal-free reaction vial, combine **SARTATE** peptide (e.g., 20 μg) with a solution of 4% ethanol in 0.1M ammonium acetate and 1mg/mL gentisic acid.[6]
- Add the $^{64}\text{CuCl}_2$ solution (e.g., 500-800 MBq) to the peptide mixture.[6] The final volume should be kept minimal.
- Gently mix the contents and incubate at an elevated temperature (e.g., 85-95°C) for 10-15 minutes.
- Allow the vial to cool to room temperature.
- Perform radiochemical purity (RCP) analysis using a suitable radio-TLC system to ensure >95% purity.
- Prior to injection, filter the final product through a 0.22 μm sterile filter to ensure sterility.[9]
- The final product should be a clear, colorless solution ready for intravenous administration.

Protocol 2: Small Animal PET/CT Imaging

This protocol is based on a preclinical study in tumor-bearing mice.[\[2\]](#)

Animal Model:

- Use immunocompromised mice (e.g., nude mice) bearing SSTR2-positive tumor xenografts (e.g., IMR32 neuroblastoma cells).[\[2\]](#) Tumors can be established subcutaneously or orthotopically depending on the research question.

Procedure:

- Anesthesia: Anesthetize the mouse using isoflurane (1-4% in oxygen) for the duration of the injection and imaging procedures.[\[2\]](#) Monitor the animal's vital signs throughout.
- Radiotracer Administration: Administer a defined activity of ⁶⁴Cu-**SARTATE** (e.g., 3-4 MBq in 100 µL saline) via intravenous tail vein injection.[\[2\]](#) Record the precise injected dose.
- PET/CT Acquisition:
 - Secure the anesthetized animal on the scanner bed. Use heating pads to maintain body temperature.
 - Acquire a CT scan for anatomical co-registration and attenuation correction.
 - Perform dynamic or static PET scans at desired time points. Typical time points for ⁶⁴Cu-**SARTATE** are 1, 4-5, 24, and 48 hours post-injection (p.i.).[\[2\]](#)
 - Acquisition duration may vary (e.g., 15-30 minutes per time point) depending on the scanner sensitivity and injected dose.[\[2\]](#)
- Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and radioactive decay.[\[12\]](#)
- Image Analysis: Co-register PET and CT images. Draw regions of interest (ROIs) over tumors and major organs to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

Protocol 3: Ex Vivo Biodistribution Study

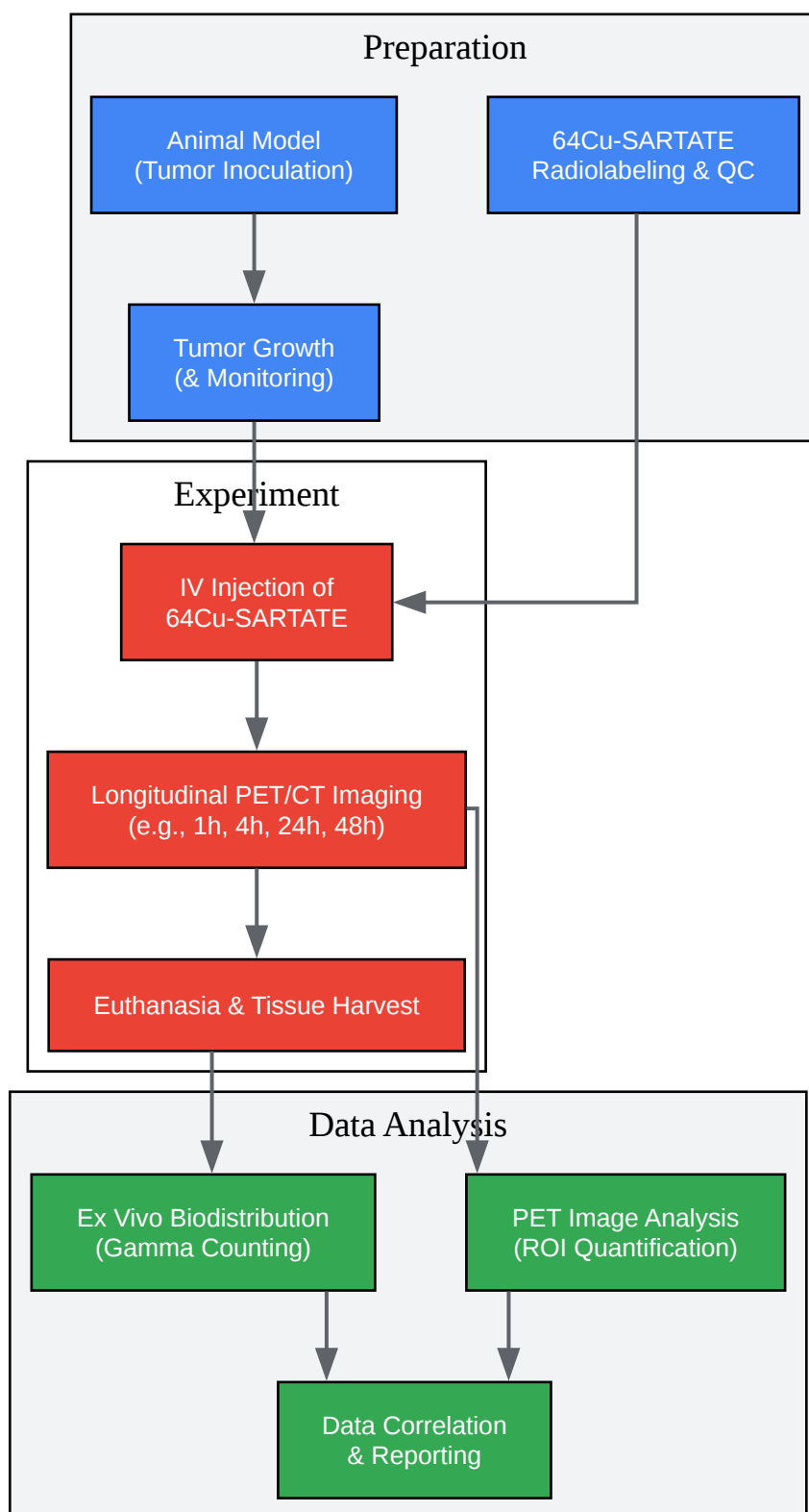
This protocol is performed after the final imaging time point to validate PET data.^{[2][13]}

Procedure:

- **Euthanasia:** Immediately following the final PET scan (e.g., at 24h or 48h p.i.), euthanize the mouse using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
- **Blood Sampling:** Collect a blood sample via cardiac puncture.
- **Tissue Dissection:** Carefully dissect tumors and key organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone).
- **Sample Processing:**
 - Rinse tissues to remove excess blood, gently blot dry, and place them in pre-weighed tubes.
 - Weigh each tissue sample to obtain the wet weight.
- **Radioactivity Measurement:** Measure the radioactivity in each sample, along with standards of the injectate, using a calibrated automatic gamma counter.
- **Data Calculation:** Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Experimental Workflow

The following diagram illustrates the typical workflow for a small animal imaging study with ⁶⁴Cu-SARTATE.



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Workflow for a preclinical ^{64}Cu -**SARTATE** study.

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